Tyr-Gly

Description

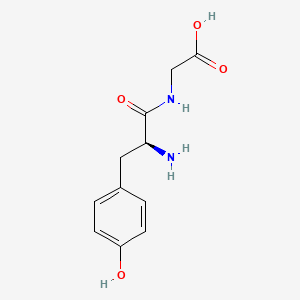

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-9(11(17)13-6-10(15)16)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYDSVWYXXKHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-08-5 | |

| Record name | NSC89184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Introduction to Tyr-Gly Dipeptide Synthesis

An in-depth technical guide to the synthesis of the Tyr-Gly dipeptide, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the core methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

The synthesis of dipeptides such as Tyrosyl-Glycine (Tyr-Gly) is a fundamental process in peptide chemistry and drug discovery. Tyr-Gly serves as a building block for larger peptides and is a key component in various biologically active molecules. The primary challenge in its synthesis lies in the formation of the amide bond between the carboxyl group of tyrosine and the amino group of glycine (B1666218) while preventing unwanted side reactions and racemization. This requires a strategic use of protecting groups for the reactive functional groups of the amino acids.

Two principal strategies dominate the synthesis of Tyr-Gly: chemical synthesis and enzymatic synthesis. Chemical methods, including solid-phase peptide synthesis (SPPS) and liquid-phase (or solution-phase) peptide synthesis (LPPS), offer versatility and are well-established. Enzymatic synthesis, on the other hand, presents a greener alternative with high specificity and milder reaction conditions.

Chemical Synthesis of Tyr-Gly

Chemical synthesis of Tyr-Gly involves the formation of a peptide bond between protected tyrosine and glycine derivatives. The choice of protecting groups and coupling reagents is critical to ensure high yield and purity.

Protecting Group Strategies

To facilitate the specific formation of the Tyr-Gly peptide bond, the N-terminus of tyrosine and the C-terminus of glycine must be protected. The phenolic hydroxyl group of the tyrosine side chain also requires protection to prevent side reactions.

Common protecting groups include:

-

N-terminal protection: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are frequently used.

-

C-terminal protection: Methyl (Me) or Ethyl (Et) esters are common choices for protecting the carboxyl group of glycine.

-

Tyrosine side-chain protection: The hydroxyl group is often protected with a Benzyl (Bzl) or tert-Butyl (tBu) group.

Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, the synthesis is carried out in a solution. This method is advantageous for large-scale synthesis but can be more labor-intensive due to the need for purification after each step.

A common route for Tyr-Gly synthesis via LPPS involves the coupling of an N-protected tyrosine with a C-protected glycine derivative using a coupling agent.

Experimental Protocol: Synthesis of Boc-Tyr-Gly-OMe

-

Activation of Boc-Tyr(OH)-OH: Dissolve Boc-Tyr(OH)-OH (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Coupling Agent Addition: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) to the solution at 0°C to form the active ester.

-

Coupling Reaction: Add Gly-OMe (glycine methyl ester) (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, filter the by-product dicyclohexylurea (DCU). The filtrate is then subjected to an aqueous work-up to remove unreacted starting materials and water-soluble by-products. The crude product is purified by column chromatography.

-

Deprotection: The Boc and methyl ester protecting groups can be removed in subsequent steps to yield the final Tyr-Gly dipeptide.

Logical Flow of Liquid-Phase Tyr-Gly Synthesis

Caption: Workflow for the liquid-phase synthesis of Tyr-Gly.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach where the C-terminal amino acid (glycine) is anchored to a solid resin support. The synthesis proceeds by sequential addition of N-protected amino acids, with excess reagents and by-products being washed away after each step.

Experimental Protocol: Fmoc-SPPS of Tyr-Gly

-

Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) solution in DMF to remove the Fmoc group from glycine, liberating the free amino group.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-Tyr(tBu)-OH (3-5 equivalents) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add this solution to the resin.

-

Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove unreacted amino acid and coupling reagents.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the dipeptide from the resin and remove the side-chain protecting group (tBu) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Synthesis Workflow for Tyr-Gly

Caption: Step-by-step workflow of Fmoc-based solid-phase Tyr-Gly synthesis.

Enzymatic Synthesis of Tyr-Gly

Enzymatic synthesis provides a highly specific and environmentally friendly alternative to chemical methods. Proteases, such as thermolysin, can be used to catalyze the formation of the peptide bond under mild conditions, often in aqueous environments.

Thermolysin-Catalyzed Synthesis

Thermolysin is a metalloproteinase that can catalyze the condensation of an N-protected amino acid with a free amino acid. The reaction equilibrium can be shifted towards synthesis by product precipitation or by performing the reaction in a biphasic system or organic solvent with low water content.

Experimental Protocol: Thermolysin-Catalyzed Synthesis of Z-Tyr-Gly-NH₂

-

Substrate Preparation: Dissolve N-benzyloxycarbonyl-L-tyrosine (Z-Tyr) (1 equivalent) and glycinamide (B1583983) (Gly-NH₂) (5 equivalents) in a suitable buffer (e.g., Tris-HCl) at a specific pH.

-

Enzyme Addition: Add thermolysin to the reaction mixture. The enzyme can be in its native form or immobilized on a solid support for easier recovery and reuse.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.

-

Product Precipitation: The product, Z-Tyr-Gly-NH₂, often has low solubility in the reaction medium and precipitates out, driving the reaction forward.

-

Product Recovery and Purification: Collect the precipitate by filtration, wash it to remove unreacted substrates, and then dry it. The protecting group can be removed in a subsequent step.

// Node Definitions Substrates [label="Substrates:\nN-Protected Tyr + Gly derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme (e.g., Thermolysin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Enzymatic Condensation\n(Aqueous Buffer, Controlled Temp/pH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitation [label="Product Precipitation\n(Shifts Equilibrium)", fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Product Recovery\n(Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protected_Dipeptide [label="Protected Dipeptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Substrates -> Reaction; Enzyme -> Reaction; Reaction -> Precipitation; Precipitation -> Recovery; Recovery -> Protected_Dipeptide; }

An In-depth Technical Guide to the Physical and Chemical Properties of Tyr-Gly

This technical guide provides a comprehensive overview of the core physical and chemical properties of the dipeptide Tyrosyl-Glycine (Tyr-Gly). It is intended for researchers, scientists, and drug development professionals working with peptides. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Core Physical and Chemical Properties

Tyr-Gly is a dipeptide composed of the amino acids Tyrosine and Glycine. Its structure and fundamental properties are crucial for its biological function and application in various research fields.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 260-264 °C | |

| Solubility | Soluble in water | [1][2] |

| pKa₁ (α-carboxyl) | ~2.20 (Tyrosine) | |

| pKa₂ (α-amino) | ~9.60 (Glycine) | [3] |

| pKa₃ (Tyrosine side chain) | ~10.1 | [4][5] |

| Isoelectric Point (pI) | ~5.66 (Calculated for Tyrosine) | [4] |

| Storage Conditions | 0-8 °C | [1] |

Note: The provided pKa and pI values are based on the individual amino acid residues. The exact values for the dipeptide may vary slightly.

Signaling Pathways

Tyr-Gly is the N-terminal sequence of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in pain modulation and neurotransmission by binding to opioid receptors, primarily the μ (mu) and δ (delta) opioid receptors.[6][7][8][9] The binding of enkephalins to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8] This ultimately results in a reduction in neuronal excitability and the inhibition of pain signal transmission.[7]

Experimental Protocols

Synthesis of Tyr-Gly

A common method for the synthesis of Tyr-Gly is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis of Tyr-Gly:

Detailed Protocol:

-

Resin Preparation: Start with a pre-loaded Glycine resin (e.g., Fmoc-Gly-Wang resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from Glycine by treating the resin with a 20% solution of piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) in DMF and add it to the resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin again with DMF and DCM.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyrosine.

-

Final Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the dipeptide from the resin and remove the t-butyl protecting group from the Tyrosine side chain.

-

Precipitation: Precipitate the crude Tyr-Gly by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.

-

Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reversed-Phase HPLC

Methodology:

-

Mobile Phase A: 0.1% TFA in water.[11]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[11]

-

Gradient: A linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 50% B over 30 minutes).[10][12]

-

Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the Tyrosine side chain).[12][13]

-

Procedure:

-

Dissolve the crude Tyr-Gly in a minimal amount of the initial mobile phase composition.

-

Inject the sample onto the equilibrated C18 column.

-

Run the gradient elution to separate the target peptide from impurities.

-

Collect fractions corresponding to the major peak.

-

Analyze the fractions for purity and pool the pure fractions.

-

Lyophilize the pooled fractions to obtain pure Tyr-Gly as a white powder.

-

Characterization

Mass Spectrometry:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Result: A major peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 239.24.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the amino acid sequence.[14][15][16][17] The primary fragmentation occurs at the peptide bond, yielding b- and y-ions. For Tyr-Gly, the expected major fragment ions would be:

-

b₁-ion (Tyr): m/z 164.07

-

y₁-ion (Gly): m/z 58.03

-

NMR Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆).

-

Expected ¹H NMR Signals:

-

Aromatic protons of the Tyrosine side chain.

-

α-protons of Tyrosine and Glycine.

-

β-protons of the Tyrosine side chain.

-

Amide and amine protons (exchangeable in D₂O).

-

-

Expected ¹³C NMR Signals:

-

Carbonyl carbons of the peptide bond and the C-terminus.

-

α-carbons of Tyrosine and Glycine.

-

Aromatic and β-carbons of the Tyrosine side chain.

-

The specific chemical shifts will be dependent on the solvent and pH. These spectra confirm the covalent structure and purity of the synthesized Tyr-Gly.[18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 105250-85-9: H-TYR-GLY-PHE-GLY-GLY-OH | CymitQuimica [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. brainly.com [brainly.com]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hplc.eu [hplc.eu]

- 12. benchchem.com [benchchem.com]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. uab.edu [uab.edu]

- 18. researchgate.net [researchgate.net]

The Tyr-Gly Dipeptide: A Foundational Discovery in Opioid Research

An In-depth Technical Guide on the Discovery and Historical Significance of Tyr-Gly

This technical guide provides a comprehensive overview of the discovery of the Tyr-Gly (Tyrosyl-Glycine) dipeptide, a cornerstone in the field of opioid research. The discovery is intrinsically linked to the identification of the first endogenous opioid peptides, the enkephalins. This document details the historical context, the pivotal experimental methodologies that led to their discovery, quantitative data on their activity, and their profound significance for researchers, scientists, and professionals in drug development.

Introduction: The Quest for an Endogenous Morphine

The Discovery of Enkephalins: The Genesis of Tyr-Gly's Significance

The "discovery" of Tyr-Gly is inseparable from the isolation and characterization of two pentapeptides from porcine brain extracts: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[3][5][6][7] The research team at the University of Aberdeen, led by Kosterlitz, had developed robust bioassays to detect morphine-like activity.[2][4]

Experimental Workflow for Discovery

The process of identifying these endogenous opioids was a meticulous multi-step endeavor that combined classical pharmacology with cutting-edge analytical chemistry of the time.

Key Experimental Protocols

The discovery of the enkephalins and thus the significance of the Tyr-Gly moiety was reliant on a series of meticulous experimental procedures.

Bioassays for Opioid Activity

The primary screening tools for identifying endogenous opioid activity were isolated tissue preparations that are sensitive to opioids.

This assay is based on the principle that opioids inhibit the electrically stimulated contractions of the longitudinal muscle of the guinea pig ileum by reducing the release of acetylcholine (B1216132).[3][8]

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Stimulation: The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz frequency, 1 ms (B15284909) pulse duration) to induce regular contractions.

-

Assay Procedure: Aliquots of the brain extract or purified fractions were added to the organ bath, and a reduction in the amplitude of the electrically evoked contractions indicated the presence of an opioid-like substance.

-

Naloxone Confirmation: The specificity of the effect was confirmed by the addition of the opioid antagonist naloxone, which should reverse the inhibition caused by the opioid agonist.[3][8]

This preparation is particularly sensitive to delta-opioid receptor agonists. Opioids inhibit the electrically induced contractions of the mouse vas deferens by inhibiting the release of noradrenaline.[2][9][10][11]

-

Tissue Preparation: The vasa deferentia from a mouse are dissected and mounted in an organ bath containing a suitable physiological salt solution (e.g., Krebs solution) at 37°C and aerated.

-

Stimulation: The tissue is stimulated electrically (e.g., 0.1 Hz frequency, 1 ms pulse duration) to elicit contractions.

-

Assay Procedure: Similar to the guinea pig ileum assay, the addition of enkephalin-containing fractions causes a dose-dependent inhibition of the twitch response.

-

Naloxone Confirmation: The opioid nature of the inhibitory effect is confirmed by its reversal with naloxone.[11]

Peptide Sequencing

Once the opioid-like activity was confirmed, the structure of the active principles needed to be determined.

This was a highly sensitive manual method for determining the amino acid sequence of a peptide at the time.[6][12][13][14][15]

-

N-terminal Derivatization (Dansylation): A small aliquot of the purified peptide is reacted with dansyl chloride, which labels the N-terminal amino acid. After hydrolysis of the peptide, the dansylated amino acid is identified by chromatography.

-

Edman Degradation: The main sample of the peptide is subjected to the Edman degradation, where phenylisothiocyanate (PITC) reacts with the N-terminal amino group.

-

Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using a strong acid (e.g., trifluoroacetic acid).

-

Identification: The cleaved amino acid derivative (thiazolinone) is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.

-

Iterative Process: The remaining peptide is then subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Opioid Receptor Binding Assays

Following the discovery, radioligand binding assays were developed to quantify the interaction of enkephalins and their fragments with opioid receptors.

-

Preparation of Brain Homogenates: Brain tissue (e.g., from rats) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation rich in opioid receptors.[16][17][18]

-

Radioligand Incubation: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]-naloxone or a radiolabeled enkephalin analog) in the presence and absence of varying concentrations of the unlabeled test compound (e.g., Met-enkephalin, Leu-enkephalin, or Tyr-Gly).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Quantitative Data on Opioid Activity

The initial studies following the discovery of enkephalins provided crucial quantitative data on their opioid activity. The table below summarizes some of the early findings on the relative potencies and binding affinities of Met-enkephalin, Leu-enkephalin, and related compounds. It is important to note that the absolute values varied between different studies and assay conditions.

| Compound | Bioassay: Guinea Pig Ileum (IC50, nM) | Bioassay: Mouse Vas Deferens (IC50, nM) | Receptor Binding: [³H]-Naloxone Displacement (IC50, nM) | Primary Receptor Preference |

| Morphine | ~50 | ~18 | ~1-5 | μ |

| Met-Enkephalin | ~150 | ~1.5 | ~10-20 | δ > μ |

| Leu-Enkephalin | ~250 | ~0.5 | ~5-15 | δ >> μ |

| Tyr-Gly-Gly-Phe | ~5000 | ~200 | >1000 | Weak |

| Tyr-Gly | >10000 | >10000 | >10000 | Inactive |

Data are approximate values compiled from various early studies and are intended for comparative purposes.

The data clearly demonstrated that while both Met-enkephalin and Leu-enkephalin possess potent opioid activity, they exhibit a preference for the delta-opioid receptor, particularly in the mouse vas deferens bioassay.[19] The C-terminal amino acid influences the degree of this preference. Importantly, truncation of the pentapeptide, including the Tyr-Gly dipeptide alone, leads to a dramatic loss of activity, highlighting the importance of the full pentapeptide structure for high-affinity receptor binding and signaling.

Historical Significance and Scientific Impact

The discovery of the enkephalins, and with it the recognition of the Tyr-Gly motif as the essential N-terminus for opioid activity, had a revolutionary impact on neuroscience and pharmacology.

-

Confirmation of Endogenous Opioid System: It provided definitive proof of an endogenous opioid system, transforming the understanding of pain modulation from a purely pharmacological concept to a physiological one.[3][4]

-

Elucidation of Multiple Opioid Receptors: The differential activities of Met-enkephalin and Leu-enkephalin in the guinea pig ileum (predominantly μ-receptors) and mouse vas deferens (predominantly δ-receptors) provided strong evidence for the existence of multiple opioid receptor subtypes.[1] This paved the way for the subsequent characterization of μ, δ, and κ opioid receptors.

-

New Avenues for Drug Discovery: The enkephalin structure, particularly the Tyr-Gly-Gly-Phe pharmacophore, became the template for the rational design of novel opioid analgesics with potentially improved side-effect profiles.[20] Research into stable analogs that could resist enzymatic degradation was initiated.

-

Understanding of Pain and Emotion: The discovery of an endogenous pain-control system opened up new avenues for understanding the neurobiology of pain perception, stress-induced analgesia, and the link between pain and emotional states.[5]

-

Insights into Neurotransmission: Enkephalins were established as a new class of neurotransmitters/neuromodulators, expanding the known repertoire of chemical signaling in the nervous system.

The Enkephalin Signaling Pathway: Early Concepts

The initial understanding of the enkephalin signaling pathway was based on its inhibitory effects on neurotransmitter release.

It was proposed that enkephalins bind to presynaptic opioid receptors, which are coupled to inhibitory G-proteins. This activation was thought to lead to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP), and the inhibition of voltage-gated calcium channels. The net effect is a reduction in the influx of calcium ions, which is essential for the release of neurotransmitters from the presynaptic terminal. This mechanism explains the observed inhibition of acetylcholine and noradrenaline release in the bioassays.

Conclusion

The discovery of the Tyr-Gly dipeptide, as the essential N-terminal component of the enkephalins, was a watershed moment in biomedical research. It not only unveiled the existence of an endogenous opioid system but also provided the fundamental tools and concepts that have driven opioid research for decades. The meticulous experimental work, from bioassays to peptide sequencing, laid the groundwork for our current understanding of opioid pharmacology and physiology. For researchers and drug development professionals, the story of Tyr-Gly and the enkephalins remains a powerful example of how fundamental research into physiological mechanisms can unlock new frontiers in medicine.

References

- 1. The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. John Hughes (neuroscientist) - Wikipedia [en.wikipedia.org]

- 3. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. laskerfoundation.org [laskerfoundation.org]

- 5. Enkephalin - Wikipedia [en.wikipedia.org]

- 6. Identification of two related pentapeptides from the brain with potent opiate agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mouse vas deferens: a pharmacological preparation sensitive to nociceptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of morphine on adrenergic transmission in the mouse vas deferens. Assessment of agonist and antogonist potencies of narcotic analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Dansyl-Edman method for peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Dansyl-Edman Method for Manual Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Spectrum of the μ-, δ- and κ-binding sites in homogenates of rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification of the opiate receptor from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mu-Opioid receptor and alpha 2-adrenoceptor agonist binding sites in the postmortem brain of heroin addicts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Opioid activity of pro-enkephalin-derived peptides in mouse vas deferens and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Endogenous Dipeptide Tyr-Gly: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

This technical guide provides an in-depth overview of the dipeptide Tyr-Gly (Tyrosine-Glycine), focusing on its natural occurrence, biosynthesis, physiological roles, and the methodologies used for its study. It is intended for researchers, scientists, and drug development professionals interested in the biological functions and therapeutic potential of this endogenous molecule.

Natural Occurrence and Distribution

The dipeptide Tyr-Gly is an endogenous molecule found in various organisms, from invertebrates to mammals. Its presence has been confirmed in several tissues and biological fluids, with a particularly notable concentration in the central nervous system.

Central Nervous System

Tyr-Gly is considered a neuropeptide and has been identified in different brain regions, including the hippocampus, striatum, and frontal cortex. Its distribution within the brain suggests a role in neuromodulation.

Other Tissues and Fluids

Beyond the brain, Tyr-Gly has been detected in the adrenal glands and blood plasma. Its presence in these locations points towards potential systemic functions.

Biosynthesis and Metabolism

Tyr-Gly is primarily formed through the enzymatic degradation of larger neuropeptides, specifically enkephalins. Enkephalins are endogenous opioid peptides that are broken down by peptidases, yielding Tyr-Gly as a cleavage product. This metabolic relationship is a key aspect of its biological context.

Physiological Roles and Signaling Pathways

Tyr-Gly exhibits a range of biological activities, although its precise signaling mechanisms are still under investigation. It is known to not bind to opioid receptors, distinguishing its actions from its parent enkephalins.

Nootropic and Anxiolytic Effects

Studies have indicated that Tyr-Gly possesses nootropic (cognitive-enhancing) and anxiolytic (anxiety-reducing) properties. These effects suggest its potential as a modulator of cognitive and emotional processes.

Potential Signaling Mechanisms

While a specific receptor for Tyr-Gly has not been definitively identified, it is hypothesized to modulate neuronal activity through non-opioid pathways. This could involve interactions with other receptor systems or ion channels. Further research is needed to elucidate the exact signaling cascade.

Quantitative Data

The concentration of Tyr-Gly varies across different biological samples. The following table summarizes representative quantitative data from the literature.

| Biological Matrix | Organism | Concentration/Amount | Reference |

| Whole Brain | Mouse | ~ 2 nmol/g | |

| Frontal Cortex | Human | Detectable Levels | |

| Hippocampus | Human | Detectable Levels | |

| Striatum | Human | Detectable Levels | |

| Blood Plasma | Human | Present | |

| Adrenal Gland | Mammals | Present |

Experimental Protocols

The analysis of Tyr-Gly in biological samples typically involves sophisticated analytical techniques to ensure accurate detection and quantification.

Sample Preparation and Extraction

A crucial first step is the extraction of the dipeptide from the complex biological matrix. A common method involves:

-

Homogenization: The tissue sample is homogenized in an acidic solution (e.g., 0.1 M acetic acid) to precipitate larger proteins and inactivate peptidases.

-

Centrifugation: The homogenate is centrifuged to separate the supernatant containing the peptides from the protein pellet.

-

Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge (e.g., C18) to remove salts and other interfering substances and to concentrate the peptide fraction.

-

Elution and Reconstitution: The peptides are eluted from the SPE cartridge and then dried and reconstituted in a suitable solvent for analysis.

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Tyr-Gly.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column, to separate Tyr-Gly from other molecules.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Tyr-Gly is ionized (e.g., by electrospray ionization) and then selected in the first mass analyzer. It is then fragmented, and specific fragment ions are detected in the second mass analyzer, providing a high degree of specificity and sensitivity.

Conclusion and Future Directions

Tyr-Gly is an endogenous dipeptide with significant neuromodulatory potential. Its origin from enkephalin metabolism and its distinct pharmacological profile make it a molecule of interest for neuroscience and drug development. Future research should focus on identifying its specific receptor and fully elucidating its signaling pathways to better understand its physiological roles and therapeutic potential. The development of more sensitive and high-throughput analytical methods will also be crucial for advancing our knowledge of this intriguing neuropeptide.

An In-depth Technical Guide on Tyr-Gly Metabolic Pathways and Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyrosyl-Glycine (Tyr-Gly) is a key neuromodulator and a significant metabolite within the broader context of neuropeptide signaling, particularly as a breakdown product of enkephalins. Understanding its metabolic pathways—synthesis and degradation—along with the enzymes involved, is crucial for elucidating its physiological roles and exploring its therapeutic potential. This guide provides a comprehensive overview of Tyr-Gly metabolism, detailing the enzymatic processes, relevant kinetic data, and experimental methodologies for its study.

Introduction

Tyr-Gly is a dipeptide composed of the amino acids Tyrosine and Glycine. Its primary physiological significance stems from its role as a constituent of endogenous opioid peptides, the enkephalins (Tyr-Gly-Gly-Phe-Met/Leu). The metabolism of Tyr-Gly is intricately linked to the regulation of enkephalin signaling, which plays a critical role in pain modulation, emotional responses, and autonomic control. This document serves as a technical resource for professionals in research and drug development, offering a detailed exploration of the synthesis and degradation pathways of Tyr-Gly and the enzymes that govern these processes.

Tyr-Gly Metabolic Pathways

The metabolism of Tyr-Gly can be broadly categorized into two main processes: its formation (synthesis) and its breakdown (degradation).

Synthesis of Tyr-Gly

Direct enzymatic synthesis of the Tyr-Gly dipeptide is not as well-characterized as its formation from the degradation of larger peptides. However, two primary pathways are considered:

-

Degradation of Enkephalins: The most significant source of endogenous Tyr-Gly is the catabolism of enkephalins.[1][2] Enkephalins are pentapeptides with the sequence Tyr-Gly-Gly-Phe-Met or Tyr-Gly-Gly-Phe-Leu.[3] The cleavage of the Gly-Gly bond in enkephalins by enzymes such as Neprilysin (NEP) , also known as "enkephalinase" (EC 3.4.24.11), can generate the tripeptide Tyr-Gly-Gly.[4][5] Subsequent cleavage of the Gly-Gly bond in Tyr-Gly-Gly by Dipeptidyl Peptidases (DPPs) would yield Tyr-Gly. Alternatively, some carboxypeptidases could potentially cleave enkephalins to produce Tyr-Gly-Gly, which is then further processed.

-

Non-Ribosomal Peptide Synthesis (NRPS): In various microorganisms and fungi, the synthesis of dipeptides and other small peptides occurs via large, multi-modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[4][6] These enzymes can activate and link amino acids, including tyrosine and glycine, independently of mRNA templates. While direct evidence for a specific NRPS responsible for Tyr-Gly synthesis in mammals is lacking, this mechanism represents a potential pathway for its de novo synthesis in other organisms and a valuable tool for the biotechnological production of this dipeptide.[7]

Degradation of Tyr-Gly

The breakdown of Tyr-Gly into its constituent amino acids, Tyrosine and Glycine, is primarily carried out by a class of enzymes known as aminopeptidases .[2][3] These exopeptidases cleave the peptide bond at the N-terminus of peptides.

-

Aminopeptidases (EC 3.4.11.-): Several aminopeptidases can hydrolyze the Tyr-Gly peptide bond. These enzymes are ubiquitously present in various tissues and cellular compartments. The cleavage of the Tyr-Gly bond is a critical step in terminating the biological activity of enkephalins and their metabolites.[2]

-

Dipeptidyl Peptidase IV (DPP-IV, CD26; EC 3.4.14.5): While DPP-IV preferentially cleaves dipeptides from the N-terminus of peptides with a proline or alanine (B10760859) at the second position, it has been shown to have broader substrate specificity and may slowly cleave other dipeptides.[8][9] However, its role in Tyr-Gly degradation is likely minor compared to that of general aminopeptidases.

Key Enzymes in Tyr-Gly Metabolism

A variety of enzymes are implicated in the synthesis and degradation of Tyr-Gly. The following table summarizes the key enzymes and their roles.

| Enzyme Category | Specific Enzyme (EC Number) | Role in Tyr-Gly Metabolism | Substrate(s) | Product(s) |

| Synthesis | ||||

| Endopeptidase | Neprilysin (EC 3.4.24.11) | Formation of Tyr-Gly-Gly from Enkephalins | Enkephalins (e.g., Met-enkephalin) | Tyr-Gly-Gly + Phe-Met |

| Peptidyl-Dipeptidase | Dipeptidyl Peptidase III (EC 3.4.14.4) | Potential cleavage of enkephalins | Enkephalins | Tyr-Gly + Gly-Phe-Met |

| Ligase | Non-Ribosomal Peptide Synthetase (NRPS) | De novo synthesis (primarily in microorganisms) | Tyrosine, Glycine, ATP | Tyr-Gly, AMP, PPi |

| Degradation | ||||

| Exopeptidase | Aminopeptidases (EC 3.4.11.-) | Cleavage of the Tyr-Gly peptide bond | Tyr-Gly | Tyrosine + Glycine |

| Exopeptidase | Dipeptidyl Peptidase IV (EC 3.4.14.5) | Minor role in Tyr-Gly cleavage | Tyr-Gly | Tyrosine + Glycine |

Quantitative Data

Quantitative data on the kinetics of enzymes involved in Tyr-Gly metabolism and the tissue concentrations of the dipeptide are essential for understanding its physiological relevance. While specific data for Tyr-Gly is sparse, information from related substrates provides valuable insights.

Enzyme Kinetics

The following table presents available kinetic parameters for enzymes acting on Tyr-Gly or related peptides.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism/Tissue |

| Neprilysin | Cyclic beta-turn peptide (14-membered ring) | ~17 | 148 min⁻¹ (kcat) | Rat |

| Dipeptidyl Peptidase IV | Gly-Pro-p-nitroanilide | 120-280 | - | Human Placenta |

| Aminopeptidase (B13392206) N | Ala-7-amido-4-methylcoumarin (Ala-AMC) | ~50 | - | General |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Tissue Concentrations

Direct measurements of Tyr-Gly concentrations in tissues are not widely reported. However, studies on the related tripeptide, Tyr-Gly-Gly, in the brain provide an indication of the levels of enkephalin metabolites.

| Metabolite | Brain Region | Concentration (pmol/mg protein) | Species |

| Tyr-Gly-Gly | Striatum | ~18 (turnover rate) | Mouse |

| Tyr-Gly-Gly | Whole Brain | ~8 pmol/brain | Mouse |

Experimental Protocols

The study of Tyr-Gly metabolism requires robust experimental methods for its quantification and for assaying the activity of related enzymes.

Quantification of Tyr-Gly

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold-standard method for the sensitive and specific quantification of small molecules like Tyr-Gly in complex biological matrices.

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer (e.g., 0.1 M HCl) to precipitate proteins.

-

Centrifuge to pellet the protein precipitate.

-

Collect the supernatant containing the peptides.

-

Perform solid-phase extraction (SPE) for sample clean-up and concentration. A C18 cartridge is suitable for this purpose.

-

Elute the peptides and dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase for HPLC analysis.

-

-

HPLC Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

The gradient can be optimized to achieve good separation of Tyr-Gly from other components.

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for quantification.

-

Monitor specific precursor-to-product ion transitions for Tyr-Gly and an internal standard (e.g., a stable isotope-labeled version of Tyr-Gly).

-

Aminopeptidase Activity Assay

Method: Fluorometric Assay using a Synthetic Substrate

This method provides a sensitive and continuous measurement of aminopeptidase activity.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Enzyme Source: Purified aminopeptidase or a tissue homogenate.

-

Substrate: A fluorogenic aminopeptidase substrate such as Alanine-7-amido-4-methylcoumarin (Ala-AMC) or Leucine-7-amido-4-methylcoumarin (Leu-AMC). While a Tyr-Gly-AMC substrate would be ideal, it may not be commercially available.

-

Inhibitor (for control experiments): Bestatin or another broad-spectrum aminopeptidase inhibitor.

-

-

Procedure:

-

Pre-incubate the enzyme source in the assay buffer at 37°C for a few minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm for AMC).

-

The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the enzyme activity based on a standard curve of the free fluorophore (e.g., 7-amino-4-methylcoumarin).

-

Signaling Pathways and Visualizations

The metabolism of Tyr-Gly is a key component of the enkephalin signaling pathway. The following diagrams illustrate these relationships.

Caption: Overview of the Enkephalin Metabolic Pathway Leading to Tyr-Gly Formation and Degradation.

Caption: Schematic of a simplified Non-Ribosomal Peptide Synthetase (NRPS) workflow for dipeptide synthesis.

Caption: Experimental workflow for the quantification of Tyr-Gly in biological samples using HPLC-MS/MS.

Conclusion

The metabolic pathways of Tyr-Gly are central to the regulation of enkephalin signaling and, by extension, to a host of neurological processes. While the degradation of Tyr-Gly by aminopeptidases is well-established, further research is needed to fully elucidate the specific enzymes involved in its synthesis in mammals and to gather more comprehensive quantitative data on its metabolism. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of Tyr-Gly and to explore its potential as a therapeutic target and biomarker.

References

- 1. Enkephalin degrading enzymes in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of enkephalins: the search for an enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. scbt.com [scbt.com]

- 6. Epipolythiodioxopiperazines: From Chemical Architectures to Biological Activities and Ecological Significance—A Comprehensive Review [mdpi.com]

- 7. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Predicted Protein Binding Sites for Tyr-Gly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted protein binding sites for the dipeptide Tyrosyl-Glycine (Tyr-Gly). Drawing upon established principles of protein-ligand interactions and known binding motifs, this document outlines a key predicted protein target, presents detailed experimental protocols for validation, and offers a framework for further investigation.

Introduction

Tyr-Gly is a simple dipeptide with potential biological significance stemming from its constituent amino acids. Tyrosine residues are frequently involved in protein-protein interactions and signaling pathways, often as part of recognition motifs. This guide focuses on a high-probability binding partner for Tyr-Gly and provides the necessary technical details for researchers to explore and validate this predicted interaction.

Predicted Protein Binding Target: Adaptor Protein 2 (AP2) μ2 Subunit

The primary predicted binding target for Tyr-Gly is the μ2 subunit of the Adaptor Protein 2 (AP2) complex . This prediction is based on the well-characterized role of the AP2 μ2 subunit in recognizing and binding to tyrosine-based sorting signals, typically in the form of a YxxØ motif, where 'Y' is tyrosine, 'x' is any amino acid, and 'Ø' is a bulky hydrophobic residue.[1][2] While Tyr-Gly is a shorter sequence than the canonical motif, the presence of the critical tyrosine residue suggests a potential interaction with the same binding pocket on the μ2 subunit.

The AP2 complex is a key component of the cellular machinery responsible for clathrin-mediated endocytosis, a process vital for the uptake of cell surface receptors and other cargo.[3] The interaction between tyrosine-containing motifs and the AP2 μ2 subunit is a crucial step in the recognition and internalization of these cargo proteins.[1]

Predicted Binding Site and Interaction Model

The crystal structure of the AP2 μ2 subunit in complex with longer YxxØ-containing peptides reveals a well-defined binding pocket.[1] The tyrosine residue of the motif is anchored in a hydrophobic pocket, with its hydroxyl group forming hydrogen bonds with specific residues within the pocket.[1]

Based on this structural information, a predictive model for the binding of Tyr-Gly to the AP2 μ2 subunit can be proposed. The tyrosine residue of Tyr-Gly is expected to occupy the same hydrophobic pocket as the tyrosine in the canonical YxxØ motif. The glycine (B1666218) residue, being small and flexible, would likely occupy the adjacent space without significant steric hindrance.

Below is a conceptual diagram illustrating the predicted binding of Tyr-Gly within the YxxØ binding site of the AP2 μ2 subunit.

References

- 1. A Structural Explanation for the Recognition of Tyrosine-Based Endocytotic Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sorting it out: AP-2 and alternate clathrin adaptors in endocytic cargo selection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular architecture and functional model of the endocytic AP2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Theoretical Modeling of Tyr-Gly Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of the conformational landscape of the dipeptide Tyrosyl-Glycine (Tyr-Gly). Understanding the conformational preferences of small peptides like Tyr-Gly is crucial for elucidating the fundamental principles of protein folding, molecular recognition, and rational drug design. This document details the computational methodologies employed to explore the potential energy surface of Tyr-Gly, presents key quantitative data on its stable conformers, and outlines the experimental protocols used for validation.

Introduction to Tyr-Gly Conformational Analysis

The conformational flexibility of peptides is a key determinant of their biological function. The Tyr-Gly dipeptide, with its aromatic tyrosine residue and flexible glycine (B1666218) residue, presents an interesting case for studying the interplay of various non-covalent interactions that govern peptide structure. These interactions include backbone hydrogen bonds, side-chain-backbone interactions, and intramolecular forces involving the aromatic ring.

Theoretical modeling, through quantum chemical calculations and molecular dynamics simulations, offers a powerful lens to investigate the myriad of possible conformations and identify the most energetically favorable ones. These computational approaches provide detailed insights into the dihedral angles (φ, ψ, and χ) that define the peptide's three-dimensional structure and the relative energies of different conformers.

Theoretical Modeling Methodologies

The exploration of the Tyr-Gly conformational space is typically achieved through a hierarchical computational approach. This involves an initial broad search for potential energy minima using less computationally expensive methods, followed by refinement of the most promising structures using higher levels of theory.

A general workflow for the theoretical determination of stable Tyr-Gly conformers is outlined below:

Figure 1: A generalized workflow for the computational analysis of Tyr-Gly conformations.

Quantum Chemical Calculations

Quantum chemical (QC) methods are employed to accurately calculate the electronic structure and energies of the Tyr-Gly conformers.

Protocol for Quantum Chemical Calculations:

-

Initial Structure Generation: A large number of initial Tyr-Gly structures are generated by systematically rotating the backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ) of the tyrosine residue.

-

Low-Level Optimization: The initial structures are first optimized using a computationally efficient method, such as a lower-level density functional theory (DFT) functional (e.g., B3LYP) with a modest basis set (e.g., 6-31G(d)). This step serves to locate the local minima on the potential energy surface.

-

High-Level Optimization: The unique conformers obtained from the low-level optimization are then subjected to a more rigorous optimization using a higher-level DFT functional (e.g., M06-2X) or a post-Hartree-Fock method like Møller-Plesset perturbation theory (MP2), with a larger basis set (e.g., 6-311++G(d,p)).

-

Single-Point Energy Calculations: To obtain highly accurate relative energies, single-point energy calculations are performed on the optimized geometries using a very high level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Vibrational Frequency Analysis: Harmonic vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for correcting the relative energies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of Tyr-Gly in a given environment, such as in the gas phase or in solution.

Protocol for Molecular Dynamics Simulations (using AMBER):

-

System Preparation:

-

Building the Initial Structure: An initial conformation of the Tyr-Gly dipeptide is either taken from experimental data or built using a molecular builder.

-

Force Field Assignment: A suitable force field, such as AMBER ff14SB, is assigned to the dipeptide. This involves defining the atom types, charges, and bonded and non-bonded parameters.

-

Solvation (for solution-phase simulations): The dipeptide is placed in a periodic box of solvent (e.g., water, modeled by TIP3P).

-

Ionization (optional): Ions are added to neutralize the system and to mimic a specific ionic strength.

-

-

Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done in a multi-stage process, first minimizing the solvent and ions while restraining the peptide, and then minimizing the entire system.

-

Heating: The system is gradually heated from a low temperature (e.g., 10 K) to the desired simulation temperature (e.g., 300 K) over a short simulation period.

-

Equilibration: The system is allowed to equilibrate at the target temperature and pressure for a sufficient amount of time to ensure that the system has reached a stable state. This is often done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production Run: The production MD simulation is run for the desired length of time (nanoseconds to microseconds), during which the trajectory of the atoms is saved at regular intervals.

-

Analysis: The trajectory is analyzed to extract information about the conformational dynamics, such as Ramachandran plots, root-mean-square deviation (RMSD), hydrogen bonding patterns, and the population of different conformational states.

The logical relationship between these computational approaches and experimental validation is depicted below:

Figure 2: The interplay between theoretical modeling and experimental validation in conformational analysis.

Quantitative Data on Tyr-Gly Conformers

Theoretical studies have identified several low-energy conformers of the Tyr-Gly dipeptide in the gas phase. The relative stability of these conformers is determined by a delicate balance of intramolecular hydrogen bonds and the orientation of the aromatic side chain.

While a comprehensive, experimentally verified table of all conformers remains a subject of ongoing research, computational studies provide valuable predictions. The following table summarizes representative data for a few key conformers of a related tripeptide, Gly-Tyr-Gly, which can provide insights into the conformational preferences of the Tyr-Gly segment.

Table 1: Calculated Conformational Parameters for Low-Energy Gly-Tyr-Gly Conformers

| Conformer | Backbone Conformation (φTyr, ψTyr) | Side Chain Conformation (χ1, χ2) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| I | β | g+ | 0.00 | C=O(Gly1)···H-N(Gly3), OH(Tyr)···O=C(Gly1) |

| II | γL | t | 0.58 | C=O(Gly1)···H-N(Tyr), OH(Tyr)···O=C(Gly1) |

| III | β | t | 1.23 | C=O(Gly1)···H-N(Gly3) |

Note: The dihedral angles are represented by standard nomenclature (β, γL, g+, t). Relative energies are indicative and can vary depending on the level of theory.

Experimental Validation Protocols

Experimental techniques are essential for validating the results of theoretical models. For gas-phase studies of peptide conformations, double-resonance spectroscopy methods are particularly powerful.

UV-UV and IR-UV Double Resonance Spectroscopy

Protocol for IR-UV Double Resonance Spectroscopy:

-

Sample Introduction: The Tyr-Gly dipeptide is introduced into a high-vacuum chamber, typically through laser desorption/ablation of a solid sample.

-

Supersonic Expansion: The desorbed molecules are entrained in a jet of an inert carrier gas (e.g., Argon) and expanded into the vacuum. This process cools the molecules to very low rotational and vibrational temperatures, simplifying their spectra.

-

UV Excitation (Probe): A tunable UV laser is used to excite the tyrosine chromophore. The resulting ions are detected by a time-of-flight mass spectrometer. A UV spectrum is recorded by scanning the laser frequency, where each peak corresponds to a specific conformer.

-

IR Excitation (Pump): An intense, tunable IR laser is introduced upstream of the UV laser. The IR laser is tuned to a specific vibrational frequency of one of the conformers.

-

Double Resonance: If the IR laser is resonant with a vibrational transition of a particular conformer, it will excite that conformer to a higher vibrational state. This can lead to a depletion of the ground state population of that conformer.

-

Spectral Measurement: The UV laser frequency is fixed on a peak corresponding to a specific conformer, and the IR laser frequency is scanned. When the IR laser is resonant with a vibration of that conformer, a dip in the ion signal is observed. This IR "dip" spectrum is a conformer-specific vibrational spectrum.

-

Conformer Assignment: The experimentally obtained IR spectra for each conformer are compared with the vibrational spectra calculated theoretically for the predicted low-energy structures. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the observed conformers to their calculated structures.

The workflow for this experimental validation is as follows:

Figure 3: A schematic of the IR-UV double resonance spectroscopy experimental workflow.

Conclusion

The theoretical modeling of Tyr-Gly conformation, supported by experimental validation, provides a detailed picture of the structural preferences of this fundamental dipeptide. The interplay of computational chemistry and gas-phase spectroscopy is crucial for building accurate models of peptide behavior. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of structural biology, computational chemistry, and drug discovery, aiding in the development of a deeper understanding of the principles that govern the structure and function of peptides and proteins.

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Tyr-Gly Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the quantitative analysis of the dipeptide Tyr-Gly (Tyrosine-Glycine) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Tyr-Gly is a simple dipeptide that serves as a fundamental model in peptide and protein research, and its accurate quantification is crucial in various stages of drug development and biochemical studies. The protocols detailed herein cover the analytical method development, system suitability, and validation parameters to ensure a robust and reliable analysis. Reversed-phase HPLC is an essential tool for separating and analyzing peptides, offering high resolution and sensitivity.[1] This method separates molecules based on their hydrophobicity, making it well-suited for peptides like Tyr-Gly.[2][3]

Principle of the Method

The quantitative analysis of Tyr-Gly is achieved by RP-HPLC with UV detection. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[3] A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is employed to elute Tyr-Gly from the column. The presence of a tyrosine residue allows for sensitive UV detection.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Tyr-Gly by HPLC.

Caption: Experimental workflow for Tyr-Gly quantitative analysis by HPLC.

Materials and Reagents

-

Tyr-Gly reference standard

-

HPLC grade acetonitrile (B52724) (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

0.22 µm or 0.45 µm syringe filters

Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size)[4]

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phases and Standard Solutions

-

Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA (0.1% v/v).[2] Degas the solution using sonication or vacuum filtration.[2]

-

Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA (0.1% v/v).[2] Degas the solution.[2]

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Tyr-Gly reference standard and dissolve it in 10 mL of Mobile Phase A.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

Protocol 2: HPLC Method Parameters

The following are typical HPLC parameters for the analysis of Tyr-Gly. These may require optimization based on the specific column and system used.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 3 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 30% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm or 280 nm |

| Run Time | 20 minutes (including equilibration) |

Protocol 3: System Suitability

Before running the analytical samples, perform a system suitability test to ensure the HPLC system is performing correctly.

-

Inject the medium concentration standard solution five or six times.

-

Calculate the relative standard deviation (RSD) of the peak area and retention time.

-

The acceptance criteria are typically:

-

RSD of peak area ≤ 2.0%

-

RSD of retention time ≤ 1.0%

-

Tailing factor ≤ 2.0

-

Theoretical plates (N) ≥ 2000

-

Protocol 4: Sample Analysis and Quantification

-

Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.

-

Construct a calibration curve by injecting the working standard solutions in duplicate.

-

Inject the unknown and QC samples.

-

Plot the peak area of the Tyr-Gly standards against their known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Use the calibration curve to determine the concentration of Tyr-Gly in the unknown samples.

Data Presentation: Quantitative Data Summary

The following tables summarize the expected performance characteristics of the HPLC method for Tyr-Gly quantification. These values are representative and should be established for each specific laboratory and application.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (min) | Consistent | ~ 8.5 |

| RSD of Retention Time (%) | ≤ 1.0 | 0.3 |

| RSD of Peak Area (%) | ≤ 2.0 | 0.8 |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | > 5000 |

Table 2: Method Validation Parameters

| Parameter | Specification | Typical Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | Report | ~ 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | Report | ~ 0.7 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 99.5 - 101.2 |

| Precision (RSD %) | ||

| Intra-day | ≤ 2.0 | < 1.5 |

| Inter-day | ≤ 3.0 | < 2.5 |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Peak Tailing | Secondary interactions with silanols; Column degradation | Ensure sufficient TFA (0.1%) in the mobile phase; Use a new column.[5] |

| Split Peaks | Column void or blockage; Injection solvent mismatch | Use a new column; Ensure sample is dissolved in the initial mobile phase.[6] |

| Baseline Drift | Inadequate column equilibration; Mobile phase contamination | Allow for longer equilibration time; Prepare fresh mobile phases.[5] |

| Variable Retention Times | Pump issues; Temperature fluctuations | Check HPLC pump for leaks and ensure proper mixing; Use a column oven.[5] |

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of Tyr-Gly. Adherence to the detailed protocols for mobile phase and sample preparation, along with rigorous system suitability testing and method validation, will ensure high-quality, reproducible results suitable for research, quality control, and drug development applications.

References

- 1. hplc.eu [hplc.eu]

- 2. benchchem.com [benchchem.com]

- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]

Application Note: Detection and Quantification of Tyr-Gly by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application data for the sensitive and accurate detection and quantification of the dipeptide Tyrosine-Glycine (Tyr-Gly) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Introduction

Tyr-Gly is a dipeptide that may serve as a biomarker or a metabolic product of larger bioactive peptides, such as enkephalins.[1] Accurate and sensitive detection of Tyr-Gly in various biological matrices is crucial for understanding its physiological roles and for potential applications in drug development and diagnostics. Mass spectrometry offers unparalleled specificity and sensitivity for the analysis of such small molecules.[2] This application note details optimized workflows for both quantitative analysis by LC-MS/MS and rapid, high-throughput screening by MALDI-TOF MS.

Quantitative Analysis of Tyr-Gly using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative peptide analysis due to its high sensitivity, selectivity, and specificity.[3] The following protocol outlines a robust method for the quantification of Tyr-Gly in biological samples.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

-

Objective: To extract Tyr-Gly from a complex biological matrix (e.g., plasma, serum, cell lysate) and prepare it for LC-MS/MS analysis.

-

Materials:

-

Biological sample (e.g., 100 µL of human plasma)

-

Internal Standard (IS): Tyr-Gly labeled with stable isotopes (e.g., 13C, 15N)

-

Protein precipitation solvent: Acetonitrile (ACN) with 0.1% formic acid (FA)

-

Microcentrifuge tubes

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

-

-

Procedure:

-

Thaw biological samples on ice.

-

Spike the sample with the internal standard to a final concentration of 50 ng/mL.

-

Add three volumes of ice-cold protein precipitation solvent to one volume of the sample (e.g., 300 µL of ACN with 0.1% FA to 100 µL of plasma).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions below).[4]

-

Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[5]

-

2. Liquid Chromatography Conditions:

-

Objective: To chromatographically separate Tyr-Gly from other components in the sample extract.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable first choice.[6]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

Time (min) % Mobile Phase B 0.0 2 5.0 30 5.1 95 6.0 95 6.1 2 | 8.0 | 2 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

-

Objective: To detect and quantify Tyr-Gly and its internal standard.

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Tyr-Gly 239.1 136.1 (y1-ion) 15 Tyr-Gly 239.1 75.1 (b1-ion) 20 | Tyr-Gly (IS) | e.g., 248.1 | 142.1 | 15 |

-

Note: The specific m/z values for the internal standard will depend on the isotopic labels used. The product ions correspond to the characteristic fragmentation of the peptide bond.[7][8] The y1-ion generally provides a more intense signal for peptides with a C-terminal glycine.

Data Presentation: Quantitative Performance (Example Data)

The following table summarizes the expected performance characteristics of the described LC-MS/MS method.

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Minimal |

Qualitative Analysis of Tyr-Gly using MALDI-TOF MS

MALDI-TOF MS is a rapid and high-throughput technique suitable for the qualitative detection of peptides in samples that have undergone some degree of purification.[9][10]

Experimental Protocol: MALDI-TOF MS

1. Sample Preparation:

-

Objective: To prepare a clean sample of Tyr-Gly for co-crystallization with a MALDI matrix.

-

Materials:

-

Purified sample containing Tyr-Gly

-

C18 ZipTips or equivalent for desalting[5]

-

MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) solution (10 mg/mL in 50% ACN, 0.1% TFA).

-

MALDI target plate

-

-

Procedure:

-

Desalt and concentrate the peptide sample using a C18 ZipTip according to the manufacturer's protocol.

-

Elute the peptide in a small volume (e.g., 2 µL) of the MALDI matrix solution.

-

Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

-

Allow the spot to air dry completely at room temperature (the "dried-droplet" method).[11]

-

2. Mass Spectrometry Conditions:

-

Objective: To acquire a mass spectrum for the identification of Tyr-Gly.

-

Instrumentation: A MALDI-TOF mass spectrometer.

-

Ionization Mode: Positive ion reflector mode.

-

Laser: Nitrogen laser (337 nm).

-

Mass Range: 100 - 500 m/z.

-

Data Acquisition: Average 100-200 laser shots per spot to obtain a representative spectrum.

-

Expected Mass: The protonated molecular ion [M+H]+ of Tyr-Gly is expected at m/z 239.1.

Visualizations

Experimental Workflows and Logical Relationships

Caption: LC-MS/MS workflow for quantitative analysis of Tyr-Gly.

Caption: MALDI-TOF MS workflow for qualitative detection of Tyr-Gly.

Caption: Putative metabolic origin of Tyr-Gly from enkephalins.

References

- 1. Detection of the tripeptide Tyr-Gly-Gly, a putative enkephalin metabolite in brain, using a sensitive radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of protein glycation products by MALDI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Comparison of MALDI-TOF-MS and RP-HPLC as Rapid Screening Methods for Wheat Lines With Altered Gliadin Compositions [frontiersin.org]

Application Note: Solid-Phase Synthesis of Tyr-Gly Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Tyrosine-Glycine (Tyr-Gly) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This method offers a robust and efficient approach for the stepwise assembly of peptides on a solid support, facilitating purification and high yields.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the routine synthesis of peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu strategy is widely employed due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and the resin linkage. This application note details the synthesis of the dipeptide Tyr-Gly on a Wang resin, a common solid support for peptides with a C-terminal carboxylic acid. The protocol covers all critical steps from resin preparation to the final cleavage and purification of the target dipeptide.

Experimental Protocols

Materials and Reagents

-

Fmoc-Gly-Wang resin (0.5 mmol/g substitution)

-

Fmoc-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), reagent grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether, cold

-

Kaiser test kit (Ninhydrin solutions)

Protocol 1: Synthesis of Tyr-Gly on Wang Resin